Cyclopentanol, 2-(aminomethyl)-, cis-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

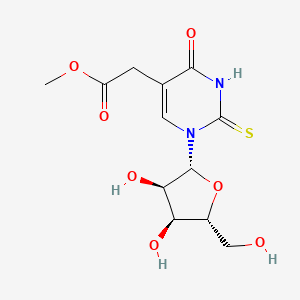

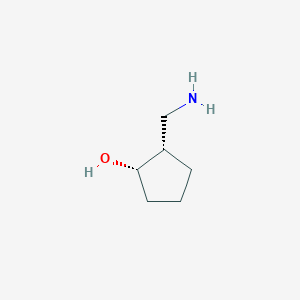

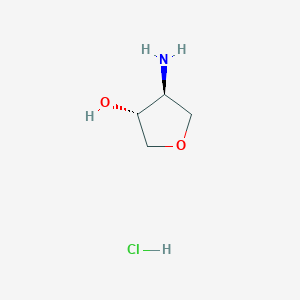

“Cyclopentanol, 2-(aminomethyl)-, cis-” is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 2-(Aminomethyl)cyclopentanol and 2-(aminomethyl)cyclopentan-1-ol . The compound has a molecular weight of 115.17 g/mol .

Molecular Structure Analysis

The molecular structure of “Cyclopentanol, 2-(aminomethyl)-, cis-” includes a cyclopentane ring with an aminomethyl (-CH2NH2) group and a hydroxyl (-OH) group attached . The InChI representation of the molecule is InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2 .Physical and Chemical Properties Analysis

“Cyclopentanol, 2-(aminomethyl)-, cis-” has a number of computed properties. It has a molecular weight of 115.17 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 115.099714038 g/mol . The compound has a topological polar surface area of 46.2 Ų and a complexity of 74.9 .科学的研究の応用

Synthesis of Saturated Heterocycles : Cyclopentanols, including cis-2-aminomethylcyclopentanols, have been used for synthesizing saturated heterocycles. These compounds are important in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Stájer et al., 1983).

Stereochemical Studies in Organic Synthesis : Stereochemical properties of cis- and trans-2-aminomethylcyclopentanols have been studied to understand their behavior in organic synthesis. These studies are crucial for developing new synthetic methods and understanding reaction mechanisms (Fülöp et al., 1985).

Organocatalytic Applications : Research has been conducted on developing organocatalytic routes to synthesize derivatives of 2-(aminomethyl)cyclopentane. Such developments are significant in creating enantioselective synthesis processes for pharmaceuticals and other biologically active compounds (Fanelli et al., 2019).

Catalysis in Chemical Reactions : Studies have shown that derivatives of cis-2-aminomethylcyclopentane can be used as catalysts in various chemical reactions, such as the Suzuki cross-coupling and allylic amination. These catalysts are important for industrial chemical processes, including the synthesis of pharmaceuticals and polymers (Feuerstein et al., 2001).

Chromatographic Separation : The compound has been utilized in developing chromatographic methods for the separation of isomers, which is essential in analytical chemistry for purity assessment and compound identification (Péter & Fülöp, 1995).

Antitumor Activity Studies : Research on platinum(II) complexes of 2-(aminomethyl)cyclohexylamine isomers has indicated potential antitumor activity against leukemia P388. This suggests the possible pharmaceutical applications of these complexes in cancer therapy (Noji et al., 1981).

Safety and Hazards

“Cyclopentanol, 2-(aminomethyl)-, cis-” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash with plenty of soap and water . If swallowed, seek medical attention .

特性

IUPAC Name |

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORALDSQPSWPRK-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)

![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)

![2',4-Dichloro[1,1'-biphenyl]-2-carboxaldehyde](/img/no-structure.png)